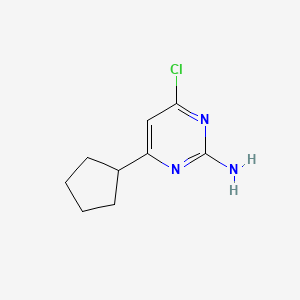

4-Chloro-6-cyclopentylpyrimidin-2-amine

Description

BenchChem offers high-quality 4-Chloro-6-cyclopentylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-cyclopentylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12ClN3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

4-chloro-6-cyclopentylpyrimidin-2-amine |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-7(12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13) |

InChI Key |

NVORZYQMYNXTHJ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C2=CC(=NC(=N2)N)Cl |

Canonical SMILES |

C1CCC(C1)C2=CC(=NC(=N2)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Executive Summary

In the landscape of targeted therapeutics, functionalized pyrimidines serve as privileged scaffolds due to their exceptional hydrogen-bonding capabilities and metabolic stability. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. It is most notably recognized as a critical intermediate in the Structure-Activity Relationship (SAR) campaigns that led to the discovery of potent Histamine H4 Receptor (H4R) antagonists, such as the JNJ-39758979 series .

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details self-validating synthetic protocols, and explores its mechanistic role in modern drug development.

Structural and Physicochemical Profiling

The molecular architecture of 4-Chloro-6-cyclopentylpyrimidin-2-amine is defined by a 2-aminopyrimidine core substituted with a highly reactive chlorine atom at the C4 position and a lipophilic cyclopentyl ring at the C6 position.

From a drug design perspective, the cyclopentyl group provides essential steric bulk and hydrophobicity, allowing medicinal chemists to probe the depth of lipophilic pockets within target receptors. Meanwhile, the C4-chloride serves as an excellent leaving group for nucleophilic aromatic substitution (S_NAr), enabling rapid diversification with various chiral amines.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior .

| Property | Value | Mechanistic Significance |

| Chemical Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine | Standard IUPAC nomenclature. |

| CAS Registry Number | 199863-89-3 | Unique chemical identifier. |

| Molecular Formula | C9H12ClN3 | Defines atomic composition. |

| Molecular Weight | 197.66 g/mol | Low MW ensures downstream products remain within Lipinski's Rule of 5. |

| Exact Mass | 197.0720 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Hydrogen Bond Donors | 1 (-NH2 group) | Facilitates key interactions with receptor aspartate/glutamate residues. |

| Hydrogen Bond Acceptors | 3 (2x Ring N, 1x -NH2) | Enhances aqueous solubility and target binding affinity. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Optimal for cellular permeability and potential blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 1 | Low conformational flexibility minimizes entropic penalty upon target binding. |

Application in Drug Development: The H4R Antagonist Pathway

The primary application of this intermediate is the synthesis of 6-alkyl-2,4-diaminopyrimidines. In the development of H4R antagonists, the C4-chlorine is displaced by cyclic diamines (e.g., 3-aminopyrrolidine or piperazine derivatives). The resulting compounds exhibit high affinity for the H4 receptor, functionally antagonizing histamine-induced cAMP inhibition and demonstrating profound anti-inflammatory and antipruritic activity in preclinical models .

Figure 1: Synthetic workflow and application of 4-Chloro-6-cyclopentylpyrimidin-2-amine in H4R antagonist discovery.

Mechanistic Synthesis and Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent and condition. The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine is a two-step process designed as a self-validating system.

Protocol 1: Synthesis of 2-Amino-6-cyclopentylpyrimidin-4-ol (Precursor)

-

Reagent Preparation : Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert argon atmosphere.

-

Condensation : Add guanidine carbonate (1.1 eq) and stir for 30 minutes. Causality: This step liberates the free guanidine base required for nucleophilic attack.

-

Addition : Dropwise add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 eq) while maintaining the temperature at 0°C. Causality: Strict thermal control prevents the degradation of the beta-keto ester and minimizes unwanted side reactions.

-

Cyclization : Reflux the mixture at 80°C for 12 hours. Causality: Elevated temperature provides the activation energy necessary to drive the thermodynamically favored cyclization and subsequent elimination of water and ethanol.

-

Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Upon completion, quench with water and adjust the pH to 6.0 using 1M HCl. The target pyrimidinol will precipitate as a white solid. Filter and dry under vacuum.

Protocol 2: Chlorination via POCl₃

-

Activation : Suspend the dried pyrimidinol precursor in neat phosphorus oxychloride (POCl₃, 5.0 eq). Causality: POCl₃ acts as both the solvent and the chlorinating agent. It activates the tautomeric lactam oxygen, forming a highly reactive phosphorodichloridate leaving group.

-

Base Addition : Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0°C. Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the aromatic ring toward the incoming chloride nucleophile.

-

Reflux : Heat the reaction mixture to 100°C for 4 hours to drive the addition-elimination (S_NAr) mechanism to completion.

-

Workup & Quenching : Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: Ice is critical to control the highly exothermic and potentially violent hydrolysis of excess POCl₃.

-

Neutralization : Adjust the aqueous phase to pH 8 using saturated NaHCO₃, then extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Validation Check : Perform LC-MS analysis. The disappearance of the m/z 180 [M+H]⁺ peak (pyrimidinol) and the emergence of the m/z 198/200 [M+H]⁺ isotopic cluster (characteristic 3:1 ratio for mono-chlorinated species) confirms complete conversion.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 4-Chloro-6-cyclopentylpyrimidin-2-amine before deploying it in downstream cross-coupling or S_NAr reactions, the following analytical validations must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Must exhibit a primary parent ion at m/z 198.1 [M+H]⁺. The presence of a secondary peak at m/z 200.1 at approximately 33% intensity validates the presence of the ³⁷Cl isotope.

-

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) :

-

δ 6.80 (br s, 2H, -NH₂): Validates the primary amine.

-

δ 6.55 (s, 1H, Pyrimidine C5-H): Validates the intact aromatic core.

-

δ 2.90 (m, 1H, Cyclopentyl -CH-): Confirms the attachment of the cyclopentyl ring.

-

δ 1.95 - 1.55 (m, 8H, Cyclopentyl -CH₂-): Validates the saturated ring system.

-

-

High-Performance Liquid Chromatography (HPLC) : Purity must exceed >98% (UV detection at 254 nm) to prevent the carryover of unreacted pyrimidinol, which can poison palladium catalysts in subsequent Buchwald-Hartwig aminations.

References

Navigating the Synthesis and Application of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, enabling them to interact with a wide array of biological targets. Within this privileged scaffold, 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS No. 199863-89-3) emerges as a compound of significant interest for drug discovery and development. Its unique combination of a reactive chlorine atom, a lipophilic cyclopentyl group, and a hydrogen-bond-donating amino group provides a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and its potential applications, offering a technical resource for researchers in the field.

Core Compound Identification

| Identifier | Value |

| Chemical Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine |

| CAS Number | 199863-89-3 |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| Canonical SMILES | NC1=NC(C2CCCC2)=CC(Cl)=N1 |

| InChI Key | Not readily available |

Physicochemical and Safety Profile: An Analog-Based Assessment

Direct experimental data for 4-Chloro-6-cyclopentylpyrimidin-2-amine is not extensively available in the public domain. However, by examining closely related analogs such as 4-Chloro-6-cyclopropylpyrimidin-2-amine and 4-Chloro-6-methylpyrimidin-2-amine, we can infer a likely profile for the target compound.

Table of Estimated Properties:

| Property | Estimated Value/Information | Basis for Estimation (Analog CAS No.) |

| Physical State | Solid | 21573-09-1 |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | General solubility of similar heterocyclic compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | General recommendation for chlorinated heterocyclic compounds. |

Safety and Handling:

The presence of the chloropyrimidine core suggests that 4-Chloro-6-cyclopentylpyrimidin-2-amine should be handled with care, following standard laboratory safety protocols.

-

Hazard Statements (Anticipated): Based on analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Strategic Synthesis Pathway

The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine can be logically approached through a well-established route for constructing substituted pyrimidines. A plausible synthetic scheme initiates from a readily available starting material, 2-amino-4,6-dichloropyrimidine. The regioselective displacement of one chlorine atom is a key strategic consideration.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Experimental Protocol (Representative):

This protocol is a representative example based on established palladium-catalyzed cross-coupling reactions for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yield and purity.

-

Reaction Setup: To a dry, inert-atmosphere flask, add 2-amino-4,6-dichloropyrimidine (1 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 equivalents), and a suitable solvent such as anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Addition: Slowly add a solution of cyclopentylmagnesium bromide (1.1-1.5 equivalents) in THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Chloro-6-cyclopentylpyrimidin-2-amine.

The Role in Drug Discovery and Medicinal Chemistry

The structural features of 4-Chloro-6-cyclopentylpyrimidin-2-amine make it a valuable building block for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. The 2-aminopyrimidine moiety is a well-known hinge-binding motif that can interact with the ATP-binding site of many protein kinases.

Logical Framework for Application:

Caption: Application logic of the core scaffold in drug discovery.

The reactive chlorine atom at the 4-position serves as a handle for introducing further diversity into the molecule through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. The cyclopentyl group contributes to the lipophilicity of the molecule, which can influence its cell permeability and binding to hydrophobic pockets within the target protein.

Conclusion

4-Chloro-6-cyclopentylpyrimidin-2-amine represents a promising and versatile building block for the development of novel therapeutics. While detailed experimental data for this specific compound remains limited, its structural relationship to well-characterized analogs provides a solid foundation for its synthesis and application. The strategic combination of a proven pharmacophore (2-aminopyrimidine) with a modifiable chemical handle (4-chloro) and a lipophilic moiety (6-cyclopentyl) makes it an attractive starting point for lead discovery and optimization campaigns in various disease areas, most notably in the pursuit of new kinase inhibitors. Further investigation and characterization of this compound are warranted to fully unlock its potential in medicinal chemistry.

References

Note: Due to the limited availability of direct literature for 4-Chloro-6-cyclopentylpyrimidin-2-amine, the following references pertain to related compounds and general synthetic methodologies.

-

PubChem. 4-Chloro-6-cyclopropylpyrimidin-2-amine. Available at: [Link]

- Hartwig, J. F. (2010).

- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Molecular Architecture and Biological Activity of Substituted Pyrimidin-2-amines: A Technical Whitepaper

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structural framework of nucleic acids and numerous bioactive natural products. Among its derivatives, substituted pyrimidin-2-amines have emerged as a cornerstone in modern drug discovery. By offering highly tunable electronic properties and precise hydrogen-bonding geometries, these molecules serve as potent modulators of various biological targets, most notably protein kinases. This technical guide synthesizes the mechanistic rationale, structural-activity relationships (SAR), and self-validating experimental protocols essential for developing pyrimidin-2-amine-based therapeutics.

Pharmacophore Rationale: The Pyrimidin-2-amine Scaffold

The biological ubiquity of the pyrimidin-2-amine core stems from its structural mimicry of the adenine and guanine bases of ATP. The core possesses a distinct hydrogen-bonding motif:

-

The N1 and N3 endocyclic nitrogens act as potent hydrogen bond acceptors.

-

The C2 exocyclic amine acts as a critical hydrogen bond donor.

When substituted at the C4, C5, or C6 positions, the electronic distribution of the pyrimidine ring can be fine-tuned to enhance lipophilicity, metabolic stability, and target selectivity. This bidentate hydrogen-bonding capability allows pyrimidin-2-amines to anchor deeply within the highly conserved ATP-binding hinge region of kinases, displacing ATP and arresting downstream oncogenic or inflammatory signaling.

Kinase Inhibition: The Core Biological Activity

The most clinically validated application of substituted pyrimidin-2-amines is in the realm of targeted kinase inhibition. Since the FDA approval of 1 in 2001—a pyridine-pyrimidine derivative targeting BCR-ABL[1]—the scaffold has been heavily optimized for various kinases.

For instance, 2, a 4-(1-methylindol-3-yl)pyrimidin-2-amine derivative, is a breakthrough therapy specifically designed to target the EGFR T790M resistance mutation in non-small cell lung cancer (NSCLC)[2]. Similarly, utilizes a pyrimidin-2-amine skeleton to selectively inhibit Spleen Tyrosine Kinase (SYK), offering therapeutic avenues for immune thrombocytopenia[].

Recent SAR studies have also identified highly potent 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., compound 83) as orally bioavailable inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[4], and 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines as highly selective Janus Kinase 2 (JAK2) inhibitors with sub-nanomolar potency (IC50 = 0.7 nM)[5].

Mechanistic pathway of pyrimidin-2-amine kinase hinge region binding.

Table 1: FDA-Approved and Clinical Pyrimidin-2-amine Kinase Inhibitors

| Drug / Compound | Target Kinase | Primary Indication | Structural Hallmark |

| Imatinib | BCR-ABL | Chronic Myeloid Leukemia | Pyridine-pyrimidine piperazine derivative |

| Osimertinib | EGFR (T790M) | NSCLC | 4-(1-methylindol-3-yl)pyrimidin-2-amine core |

| Fostamatinib | SYK | Immune Thrombocytopenia | Metabolized to R406, pyrimidin-2-amine skeleton |

| Compound 83 | CDK4/6 | Acute Myeloid Leukemia (Preclinical) | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

Expanding the Horizon: Antimicrobial and Antiproliferative Activities

Beyond kinase inhibition, the pyrimidin-2-amine scaffold exhibits broad-spectrum antimicrobial and cytotoxic properties depending on its peripheral substitutions.

Recent evaluations of 6 demonstrated significant in vitro efficacy. Specifically, compound s3 displayed potent anticancer activity against the human colorectal carcinoma cell line (HCT116) with an IC50 of 1.16 µmol/mL, rivaling the reference drug 5-fluorouracil[6].

Furthermore,7 have shown dual functionality. Compound 35, containing a 2″-pyridinyl ring, exhibited an IC50 of 5 µg/mL against DU-145 prostate cancer cells, while compound 31 (a 2″,4″-dichlorophenyl derivative) demonstrated potent antibacterial and antifungal activities with an MIC of 45.37 µM[7].

Table 2: In Vitro Activity of Novel Substituted Pyrimidin-2-amines

| Compound Scaffold | Target / Cell Line | Key Activity Metric | Reference |

| Bis-pyrimidine (s3) | HCT116 (Colorectal) | IC50 = 1.16 µmol/mL | [6] |

| Chloropyrazine-tethered (35) | DU-145 (Prostate) | IC50 = 5 ± 1 µg/mL | [7] |

| Tetrahydrofuro-pyridine deriv. | JAK2 Kinase | IC50 = 0.7 nM | [5] |

Self-Validating Experimental Methodologies

To ensure reproducibility and trust in drug development, experimental protocols must be designed with intrinsic validation mechanisms. Below are two field-proven methodologies for evaluating pyrimidin-2-amines.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard fluorescence assays are often confounded by the autofluorescence of small-molecule libraries. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a temporal delay before measurement. This eliminates short-lived background fluorescence, drastically reducing false positives.

-

Preparation: Dilute recombinant kinase (e.g., JAK2 or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Incubation: Dispense 100 nL of pyrimidin-2-amine derivatives (in DMSO) into a 384-well plate. Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the enzyme's empirical

to ensure competitive inhibition is accurately measured. -

Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and Europium-labeled anti-phospho antibodies.

-

Validation Checkpoint: Calculate the Z'-factor for the plate. A Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality: While MTT assays rely on mitochondrial metabolic rates—which can fluctuate independently of cell death—the SRB assay binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, stable quantification of total cellular protein mass.

-

Cell Seeding: Seed HCT116 or DU-145 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Treat cells with serial dilutions of the synthesized pyrimidin-2-amines (0.1 µM to 100 µM) for 72 hours. Include 5-fluorouracil as a positive control[6].

-

Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix cellular proteins to the plate. Wash with deionized water and air dry.

-

Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.

Self-validating high-throughput screening workflow for novel inhibitors.

Conclusion

The biological activity of substituted pyrimidin-2-amines is vast, driven by their exceptional capacity for targeted hydrogen bonding within kinase active sites and diverse cellular targets. By systematically altering the peripheral substitutions, researchers can pivot the scaffold from an FDA-approved oncology therapeutic (like Osimertinib) to a potent antimicrobial agent. The integration of self-validating biochemical and cell-based assays ensures that the translation of these novel derivatives from bench to bedside remains robust, reproducible, and scientifically sound.

References

-

Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives Source: NIH / PubMed Central URL:[Link]

-

Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI URL:[Link]

-

Therapies Osimertinib Summary | CIViC Source: CIViC Database URL:[Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI URL:[Link]

-

Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: PubMed URL:[Link]

-

Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors Source: PubMed URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]

- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

4-Chloro-6-cyclopentylpyrimidin-2-amine literature review

CAS: 199863-89-3 | Role: Critical Pharmacophore & Intermediate[1][2][3]

Executive Summary

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) is a specialized heterocyclic building block extensively utilized in the synthesis of Histamine H4 Receptor Antagonists and Cyclin-Dependent Kinase (CDK) inhibitors .[1][2][4][5][6][7][8][9] Its structural core—a 2-aminopyrimidine scaffold substituted with a lipophilic cyclopentyl group—provides a dual-functionality: the amine serves as a hydrogen bond donor/acceptor in the hinge region of kinase/receptor pockets, while the cyclopentyl moiety occupies hydrophobic sub-pockets to enhance potency and selectivity.[1]

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this compound, focusing on its role as a precursor for clinical candidates like JNJ-39758979 .[1]

Part 1: Physicochemical Identity

The molecule is characterized by a pyrimidine ring substituted at the 2, 4, and 6 positions.[1] The 4-chloro substituent is a highly reactive "handle" for Nucleophilic Aromatic Substitution (

| Property | Data |

| IUPAC Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine |

| CAS Number | 199863-89-3 |

| Molecular Formula | |

| Molecular Weight | 197.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 101.5°C – 103.0°C |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |

| pKa (Calculated) | ~3.5 (Pyrimidine N1/N3) |

Part 2: Synthesis Protocol

The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine is a robust two-step process starting from commercially available beta-keto esters.[1] This route is preferred for its scalability and high yield.[1]

Reaction Scheme Visualization

The following diagram outlines the conversion of ethyl 3-cyclopentyl-3-oxopropionate to the final chloro-pyrimidine.

Figure 1: Two-step synthetic pathway from beta-keto ester to chloropyrimidine.

Detailed Methodology

Step 1: Cyclization to Pyrimidinone

Objective: Formation of the pyrimidine ring via condensation of a beta-keto ester with guanidine.[1]

-

Reagents:

-

Procedure:

-

Dissolve the ester and guanidine HCl in MeOH at 23°C.

-

Add KOtBu portion-wise over 15 minutes with vigorous stirring (Exothermic).

-

Heat the reaction mixture to 60°C and stir overnight.

-

Cool to room temperature.[1][10] Filter off the precipitated salt (KCl).[1]

-

Concentrate the filtrate to ~10% volume.[1]

-

Dilute with water and adjust pH to 5.0 using 6.0 N HCl.[1][10][11]

-

Isolation: Filter the resulting white precipitate, wash with water, and dry under vacuum.[1][10][11]

-

Checkpoint: Product is 2-Amino-6-cyclopentyl-3H-pyrimidin-4-one.[1][10][11]

-

Step 2: Chlorination (Deoxychlorination)

Objective: Conversion of the tautomeric hydroxyl/carbonyl group to a chloride leaving group using Phosphorus Oxychloride (

-

Reagents:

-

Procedure:

-

Suspend the pyrimidinone, TEAC, and dimethylaniline in Acetonitrile.[1][10]

-

Add

slowly (Risk of rapid gas evolution).[1] -

Heat the mixture to 110°C (Reflux) for 20–30 minutes.

-

Workup: Cool the mixture and pour carefully onto crushed ice/ammonium hydroxide solution to quench excess

and neutralize acids. -

Extract with Ethyl Acetate or DCM.[1]

-

Purification: Recrystallization from ethanol-water or flash chromatography.[1]

-

Part 3: Medicinal Chemistry Applications

The 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold is a "privileged structure" in drug discovery.[1] Its primary utility lies in its reactivity toward nucleophiles, allowing the synthesis of 2,4-diaminopyrimidines .[1]

Mechanism of Derivatization ( )

The chlorine atom at position 4 is activated by the electron-deficient pyrimidine ring.[1] It undergoes facile Nucleophilic Aromatic Substitution (

Key Application: Histamine H4 Antagonists This molecule is a direct precursor to JNJ-39758979 , a potent H4 receptor antagonist investigated for asthma and atopic dermatitis.[1]

Figure 2: Derivatization strategy for generating bioactive H4 antagonists.

Structural Activity Relationship (SAR) Insights

-

Cyclopentyl Ring (C6): Provides optimal hydrophobic bulk.[1] In H4 receptor docking, this group fits into a lipophilic pocket, significantly increasing binding affinity compared to methyl or ethyl analogs.[1]

-

2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the receptor/enzyme hinge region.[1]

-

4-Position Substitution: The introduction of a solubilizing group (like piperazine) here often modulates pharmacokinetic properties (solubility, metabolic stability) without disrupting the core binding mode.[1]

Part 4: Safety & Handling

Hazard Classification (GHS):

-

Signal Word: DANGER

-

H302: Harmful if swallowed.[1]

-

H318: Causes serious eye damage.[1]

-

H315: Causes skin irritation.[1]

Handling Protocols:

-

Moisture Sensitivity: The 4-chloro moiety can hydrolyze back to the pyrimidinone if exposed to moisture for prolonged periods.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Corrosivity: During synthesis,

is extremely corrosive and produces HCl gas upon contact with moisture.[1] All chlorination reactions must be performed in a functioning fume hood with a caustic scrubber.[1] -

Sensitization: Pyrimidine intermediates can be skin sensitizers.[1] Double-gloving (Nitrile) and tyvek sleeves are recommended during weighing and transfer.[1]

References

-

Discovery of JNJ-39758979: Thurmond, R. L., et al. "Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists."[1] Journal of Medicinal Chemistry, 2014, 57(6), 2429–2439.[1]

-

Synthesis Protocol: "2-Aminopyrimidine Modulators of the Histamine H4 Receptor." European Patent EP 2599386 A1, 2013.[1]

-

General Pyrimidine Chemistry: US Patent 5,863,924, "Aryl Pyrimidine Derivatives."[1]

-

Chemical Safety Data: BLD Pharm MSDS for CAS 199863-89-3.[1][2][5]

Sources

- 1. 2092828-80-1|4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. 21573-09-1|4-Chloro-6-cyclopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. 4-氯-6-环戊基嘧啶-2-胺 | 4-Chloro-6-cyclopentylpyrimidin-2-a | 199863-89-3 - 乐研试剂 [leyan.com]

- 4. 2-Amino-4-chloro-6-isopropylpyrimidine CAS#: 73576-33-7 [amp.chemicalbook.com]

- 5. 73576-33-7|4-Chloro-6-isopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 6. 2-Amino-4-chloro-6-isopropylpyrimidine | 73576-33-7 [chemicalbook.com]

- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 8. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]

- 9. m.biomart.cn [m.biomart.cn]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

Potential therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Authored by: A Senior Application Scientist

Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine, a substituted pyrimidine with significant therapeutic promise. Based on extensive structural analogy to known kinase inhibitors, this document outlines the rationale for prioritizing Cyclin-Dependent Kinase 4 and 6 (CDK4/6) as primary targets. Furthermore, we explore plausible secondary targets and off-target activities, providing a roadmap for comprehensive pharmacological profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental protocols.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a privileged structure for achieving high-affinity and selective inhibition. The subject of this guide, 4-Chloro-6-cyclopentylpyrimidin-2-amine, possesses this critical pharmacophore, immediately suggesting its potential as a kinase inhibitor.

Notably, a closely related analog, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a key intermediate in the synthesis of Palbociclib, a highly successful and selective CDK4/6 inhibitor.[1][2] This strong structural precedent forms the primary hypothesis for the therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Primary Therapeutic Target Family: Cyclin-Dependent Kinases (CDKs)

The most probable therapeutic targets for 4-Chloro-6-cyclopentylpyrimidin-2-amine are the Cyclin-Dependent Kinases, specifically CDK4 and CDK6. This assertion is based on the well-established role of the aminopyrimidine core in binding to the ATP-pocket of these kinases.

Mechanism of Action: Inhibition of the Cell Cycle

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6 can restore cell cycle control, inducing cell cycle arrest and senescence.

The proposed mechanism of action for 4-Chloro-6-cyclopentylpyrimidin-2-amine is competitive inhibition at the ATP-binding site of CDK4 and CDK6. The 2-amino group is predicted to form crucial hydrogen bonds with the hinge region of the kinase, while the cyclopentyl group likely occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

Figure 1: Proposed mechanism of action of 4-Chloro-6-cyclopentylpyrimidin-2-amine via inhibition of the CDK4/6-Cyclin D-Rb pathway.

Potential Secondary and Off-Target Activities

While CDK4/6 are the most likely primary targets, the promiscuous nature of the kinase domain and the broad activity of the aminopyrimidine scaffold necessitate a thorough investigation of potential secondary and off-target effects.

Other Kinase Families

Derivatives of pyrimidine have been shown to interact with a variety of other kinases.[3] A comprehensive kinase panel screening is essential to determine the selectivity profile of 4-Chloro-6-cyclopentylpyrimidin-2-amine. Potential secondary targets could include other members of the CDK family, as well as kinases from other families that share structural similarities in their ATP-binding pockets.

Non-Kinase Targets

Substituted pyrimidines have been reported to exhibit activity at non-kinase targets. For instance, certain 4-amino-6-chloro-2-piperazinopyrimidines have shown selective affinity for alpha 2-adrenoceptors.[4] Additionally, some pyrimidine derivatives act as serotonin receptor agonists.[3] While the specific substitutions on 4-Chloro-6-cyclopentylpyrimidin-2-amine make these less likely to be high-affinity interactions, they should be considered in a comprehensive safety and toxicology assessment.

Figure 2: A logical diagram illustrating the hierarchy of potential targets for 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Experimental Protocols for Target Validation

A multi-faceted approach is required to definitively identify and validate the therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.

Protocol:

-

Kinase Panel Screening: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to assess the inhibitory activity of 4-Chloro-6-cyclopentylpyrimidin-2-amine at a fixed concentration (e.g., 1 µM) against a broad range of human kinases.

-

IC50 Determination: For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: For the most potently inhibited kinases (e.g., CDK4/6), conduct kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Assays

Objective: To confirm the on-target activity of the compound in a cellular context.

Protocol:

-

Cell Proliferation Assays: Treat cancer cell lines known to be dependent on CDK4/6 activity (e.g., MCF-7, ZR-75-1) with increasing concentrations of 4-Chloro-6-cyclopentylpyrimidin-2-amine and measure cell viability (e.g., using CellTiter-Glo®).

-

Target Engagement Assays: Employ techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to CDK4/6 in intact cells.

-

Western Blot Analysis: Assess the phosphorylation status of downstream targets of CDK4/6, such as the Retinoblastoma protein (Rb), in treated cells. A decrease in phosphorylated Rb would indicate target engagement and inhibition.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the compound in a preclinical animal model.

Protocol:

-

Xenograft Models: Implant human cancer cells (e.g., MCF-7) into immunocompromised mice. Once tumors are established, treat the mice with 4-Chloro-6-cyclopentylpyrimidin-2-amine and monitor tumor growth over time.

-

Pharmacodynamic (PD) Biomarker Analysis: Collect tumor samples from treated animals and analyze for biomarkers of CDK4/6 inhibition, such as decreased phosphorylated Rb and reduced proliferation markers (e.g., Ki-67).

Data Presentation: Hypothetical Kinase Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for 4-Chloro-6-cyclopentylpyrimidin-2-amine, based on the expected activity of a selective CDK4/6 inhibitor.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK4 |

| CDK4 | 5 | 1 |

| CDK6 | 8 | 1.6 |

| CDK2 | >1000 | >200 |

| CDK1 | >1000 | >200 |

| VEGFR2 | >5000 | >1000 |

| EGFR | >5000 | >1000 |

| HER2 | >5000 | >1000 |

Conclusion

Based on strong structural analogies to known CDK4/6 inhibitors, 4-Chloro-6-cyclopentylpyrimidin-2-amine holds significant promise as a targeted therapeutic agent. The primary therapeutic targets are hypothesized to be CDK4 and CDK6, with a mechanism of action centered on the inhibition of cell cycle progression. A rigorous and systematic approach to target validation, encompassing biochemical, cellular, and in vivo studies, is crucial to fully elucidate the pharmacological profile of this compound and advance its development as a potential anti-cancer agent. The provided experimental framework offers a robust starting point for these investigations.

References

- Vertex AI Search. (n.d.). 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid.

-

PubChem. (n.d.). 4-pyrimidinamine, 6-chloro-2-[[(4-cyclopentyl-2-pyridinyl)methyl]thio]-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-(2,4-dichloro-5-methoxyphenyl)-2-pyrimidinamine. Retrieved from [Link]

-

PharmaCompass. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]

-

PubMed. (n.d.). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

-

MDPI. (2021, August 3). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Retrieved from [Link]

-

PubMed. (2007, June 1). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 2. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid | Benchchem [benchchem.com]

- 4. 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Technical Guide

Molecular Structure and the Imperative for Spectroscopic Scrutiny

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming identity, purity, and connectivity. For 4-Chloro-6-cyclopentylpyrimidin-2-amine, with the molecular formula C₉H₁₂ClN₃, a multi-faceted spectroscopic approach is essential to verify the presence and arrangement of its key structural motifs: the pyrimidine core, the chloro and amine substituents, and the cyclopentyl group.

Figure 1: Chemical structure of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] A combination of ¹H and ¹³C NMR experiments provides a detailed picture of the hydrogen and carbon environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with expected analyte peaks.

-

For precise chemical shift referencing, the solvent should contain a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, it should be filtered through a small plug of glass wool in a pipette to prevent issues with spectral quality.[2]

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.[3]

-

Advanced Experiments: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in establishing proton-proton and proton-carbon correlations, respectively.[4]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-7.0 | Singlet | 1H | Pyrimidine C5-H | Aromatic proton on the electron-deficient pyrimidine ring. |

| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad and their chemical shift can be concentration and solvent dependent. |

| ~3.0-3.5 | Multiplet | 1H | Cyclopentyl C1-H | Methine proton adjacent to the pyrimidine ring, deshielded by the aromatic system. |

| ~1.5-2.0 | Multiplets | 8H | Cyclopentyl -CH₂- | Protons of the cyclopentyl ring will appear as complex multiplets due to spin-spin coupling. |

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | Pyrimidine C6 | Carbon attached to the cyclopentyl group and a nitrogen atom. |

| ~160-165 | Pyrimidine C2 & C4 | Carbons attached to nitrogen and, in one case, a chlorine atom, leading to significant deshielding. |

| ~100-105 | Pyrimidine C5 | The only carbon in the pyrimidine ring bonded to a hydrogen. |

| ~40-45 | Cyclopentyl C1 | Methine carbon of the cyclopentyl group directly attached to the pyrimidine ring. |

| ~25-35 | Cyclopentyl C2, C3, C4, C5 | Methylene carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like 4-Chloro-6-cyclopentylpyrimidin-2-amine, ATR-FTIR is a convenient technique requiring minimal sample preparation.[8]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9]

-

Acquire the IR spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[10]

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H (pyrimidine ring) |

| 2960-2850 | C-H stretch | Aliphatic C-H (cyclopentyl group) |

| 1640-1550 | N-H bend | Primary amine (-NH₂) |

| 1600-1475 | C=N and C=C stretch | Pyrimidine ring |

| 800-600 | C-Cl stretch | Chloro-substituent |

A simplified correlation chart can be a useful reference for assigning these bands.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[1] Electron Ionization (EI) is a common technique for volatile organic compounds.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the gas phase.[13]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[14]

-

Fragmentation: The excess energy from ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Figure 2: A generalized workflow for spectroscopic analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation of pyrimidine derivatives is often dictated by the substituents.[16]

Predicted Fragmentation:

-

Molecular Ion (M⁺˙): m/z = 211 (for ³⁵Cl) and 213 (for ³⁷Cl).

-

Loss of Cl radical (M-Cl)⁺: m/z = 176. This is a common fragmentation for chloro-substituted heterocycles.

-

Loss of cyclopentyl radical (M-C₅H₉)⁺: m/z = 142 (for ³⁵Cl) and 144 (for ³⁷Cl).

-

Loss of HCN from the pyrimidine ring: A characteristic fragmentation pathway for pyrimidine-containing compounds.[17]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. azooptics.com [azooptics.com]

- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 8. labcompare.com [labcompare.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. labindia-analytical.com [labindia-analytical.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. as.uky.edu [as.uky.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sphinxsai.com [sphinxsai.com]

Architecting Pyrimidine Scaffolds: A Technical Whitepaper on 4-Chloro-6-cyclopentylpyrimidin-2-amine

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly specialized, bifunctional building block. It is most notably utilized as a core intermediate in the synthesis of 6-alkyl-2,4-diaminopyrimidines, a class of compounds that exhibit potent antagonism at the Histamine H4 receptor[1].

This whitepaper deconstructs the structural logic, synthetic causality, and pharmacological utility of this molecule, providing drug development professionals with a self-validating framework for its application.

Structural Chemistry & Electronic Causality

To effectively utilize 4-chloro-6-cyclopentylpyrimidin-2-amine, one must understand the electronic push-and-pull within its heterocyclic core:

-

The 2-Amino Group (+M Effect): The exocyclic nitrogen at the 2-position donates electron density into the pyrimidine ring via a mesomeric (+M) effect. While this stabilizes the ring, it significantly reduces the electrophilicity of the 4-position compared to a standard 2,4-dichloropyrimidine. This electronic deactivation dictates that subsequent nucleophilic aromatic substitution (

) reactions require elevated temperatures or microwave irradiation. -

The 4-Chloro Leaving Group: Positioned ortho/para to the ring nitrogens, the carbon at position 4 remains the primary site for nucleophilic attack. The electronegative nitrogens act as electron sinks, stabilizing the Meisenheimer complex intermediate during

. -

The 6-Cyclopentyl Moiety: The introduction of a cycloalkane ring serves two purposes. Synthetically, it directs regioselectivity during the initial condensation. Pharmacologically, it provides critical steric bulk and enhances the lipophilicity (LogP) of the final drug molecule, anchoring it securely within the deep, hydrophobic binding pockets of targets like the H4 receptor[1].

Mechanistic Synthesis Workflow

The synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine follows a robust, bottom-up approach via a modified Pinner-type pyrimidine condensation, followed by halogenation.

Chemical Synthesis and Functionalization Pathway of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high yield and purity. Every step includes in-process controls to validate the chemical transformations.

Protocol A: Condensation to 2-Amino-6-cyclopentylpyrimidin-4-ol

-

Preparation: Charge a dry, nitrogen-purged reactor with absolute ethanol (10 volumes) and sodium ethoxide (2.5 equivalents).

-

Addition: Add guanidine carbonate (1.1 equivalents) and stir for 30 minutes to liberate the free guanidine base. Slowly add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equivalent).

-

Cyclization: Heat the reaction mixture to reflux (78 °C) for 14 hours. Causality: The strong base deprotonates both the guanidine and the active methylene of the

-keto ester, driving the double condensation and subsequent cyclization. -

Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water and carefully adjust the pH to 6.5 using 2M HCl.

-

Validation: The zwitterionic pyrimidinol will precipitate exclusively at its isoelectric point. Filter, wash with cold water, and dry under vacuum. Confirm mass via LC-MS (M+H = 180.1).

Protocol B: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine

-

Reagent Loading: Suspend the intermediate from Protocol A in phosphorus oxychloride (

, 5 volumes). -

Catalysis: Add N,N-dimethylaniline (0.5 equivalents) dropwise. Causality:

converts the tautomeric hydroxyl into a phosphorodichloridate leaving group. The base neutralizes the generated HCl, preventing the protonation of the weakly basic 2-amino group, which would otherwise stall the reaction. -

Heating: Heat the mixture to 95–100 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.

-

Quenching (Critical Safety Step): Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Causality: Slow, cold quenching prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the pyrimidinol.

-

Extraction: Extract with ethyl acetate, wash with saturated

and brine, dry over

Application in Drug Discovery: Histamine H4 Receptor Antagonism

The 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold gained significant prominence during the development of JNJ 39758979 and related 6-alkyl-2,4-diaminopyrimidines by Janssen Research & Development[1].

By displacing the 4-chloro group with various chiral amines (e.g., pyrrolidin-3-yl derivatives), researchers synthesized potent antagonists for the Histamine H4 receptor. These compounds effectively block the

Histamine H4 Receptor Signaling Pathway and Antagonist Mechanism of Action

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Pharmacological Relevance |

| CAS Number | 199863-89-3[2] | Standard registry identifier |

| Molecular Formula | Defines atomic composition | |

| Molecular Weight | 197.66 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5 |

| Key Functional Groups | 2-Amine, 4-Chloro, 6-Cyclopentyl | Enables bifunctional derivatization ( |

Table 2: Optimization for 2,4-Diaminopyrimidine Synthesis

Because the 2-amino group deactivates the pyrimidine ring, displacing the 4-chloro group requires optimized conditions. The table below summarizes the causality behind solvent and temperature choices during downstream drug synthesis.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |

| Ethanol | TEA | 80 (Reflux) | 24 | 45% | Low conversion; thermal energy insufficient to overcome the +M deactivation of the 2- |

| n-Butanol | DIPEA | 120 | 16 | 72% | Higher boiling point provides necessary activation energy. DIPEA acts as an efficient HCl scavenger. |

| NMP | DIPEA | 150 ( | 1 | 89% | Optimal: Microwave irradiation in a polar aprotic solvent rapidly accelerates the |

| DMF | 120 | 18 | 65% | Inorganic base is poorly soluble, leading to slower biphasic kinetics and partial degradation. |

References

-

Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (2014, Vol 57, Issue 6, pp 2429-2439) URL:[Link]

Sources

Exploratory Studies on Pyrimidine-Based Kinase Inhibitors: Scaffold Design, SAR, and Experimental Workflows

Executive Summary

The central role of dysregulated kinase activity in the etiology of progressive disorders, including oncology and autoimmune diseases, has driven extensive drug discovery efforts over the past four decades [[1]](). Among the myriad of chemotypes explored, the pyrimidine ring system has emerged as a privileged, highly modular scaffold. This technical whitepaper explores the mechanistic rationale behind pyrimidine-based kinase inhibitors, dissects their structure-activity relationships (SAR), and provides field-proven, self-validating experimental workflows for their synthesis and biochemical evaluation.

Mechanistic Rationale: The Pyrimidine Scaffold as an ATP Bioisostere

Protein kinases catalyze the transfer of the γ-phosphate from ATP to specific substrate residues. To competitively inhibit this process, small molecules must occupy the highly conserved ATP-binding pocket. The pyrimidine scaffold is exceptionally suited for this task due to its structural mimicry of adenine, the natural purine base of ATP 2.

By acting as a bioisostere, the nitrogen atoms within the pyrimidine core serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (typically methionine or cysteine residues) 3. For example, in the lymphocyte-specific protein tyrosine kinase (Lck), the 2-aminopyrimidine core stabilizes the inhibitor by forming a robust hydrogen bond with the Met319 residue [[4]](). This foundational anchoring allows medicinal chemists to functionalize the C2, C4, and C5 positions to project into the solvent-exposed region or the hydrophobic pocket II, driving both potency and kinome selectivity.

Figure 1: Pharmacophore model of pyrimidine-kinase hinge region interactions.

Structural Classes and SAR Dynamics

Simple Aminopyrimidines

The 2-amino and 2,4-diaminopyrimidine cores offer highly modular platforms. Because the pyrimidine hinge-binding motif is accommodated by many human kinases, these compounds often exhibit broad kinome-wide activity. This "liability" has been strategically repurposed to target understudied "dark" kinases, such as TBK1, which are implicated in neurodegenerative diseases 5.

Fused Pyrimidines

Fusing the pyrimidine ring with other heterocycles restricts conformational flexibility, thereby enhancing target selectivity and metabolic stability.

-

Pyrazolo[3,4-d]pyrimidines: This scaffold merges purine and pyrimidine pharmacophores, enabling profound exploration across anti-cancer domains 1. It is the core of Ibrutinib, the first approved irreversible kinase inhibitor, which targets BTK by forming a covalent Michael addition with Cys481 6.

-

Pyrazolo[1,5-a]pyrimidines: SAR investigations reveal that incorporating small hydrophobic groups at position 3 significantly enhances binding to the ATP pockets of kinases 7. This scaffold led to the development of Larotrectinib, an FDA-approved TRK inhibitor [[8]]().

-

Pyrrolo[2,3-d]pyrimidines: Their deazapurine framework closely mimics ATP, improving pharmacokinetic properties and yielding highly potent inhibitors 2.

Table 1: Representative FDA-Approved Pyrimidine-Based Kinase Inhibitors

| Drug | Scaffold Class | Primary Target(s) | Clinical Indication |

| Imatinib | 2-Aminopyrimidine | BCR-ABL, c-KIT | Chronic Myeloid Leukemia (CML) |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK (Covalent) | Mantle Cell Lymphoma |

| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRK | Solid Tumors (NTRK fusion) |

| Lapatinib | Quinazoline (Fused Pyrimidine) | EGFR, HER2 | Breast Cancer |

| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | HR-positive Breast Cancer |

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each operational step.

Protocol 1: Regioselective Synthesis of 2,4-Diaminopyrimidines

Causality & Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Crucially, the C4 position is kinetically more reactive than C2 due to superior stabilization of the Meisenheimer intermediate. This allows for sequential, regioselective functionalization of 2,4-dichloropyrimidine without requiring complex protecting groups.

Step-by-Step Methodology:

-

C4-Substitution (Kinetic Control): Dissolve 2,4-dichloropyrimidine (1.0 eq) and the primary aryl amine (1.0 eq) in a polar aprotic solvent (e.g.,

-dimethylformamide). -

Base Addition: Add

-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. -

Reaction & Validation: Stir at room temperature for 12 hours. Monitor the reaction via LC-MS. The mass spectrum should confirm the disappearance of the starting material and the appearance of the mono-substituted intermediate (M+H peak corresponding to the loss of one chlorine isotope pattern).

-

C2-Substitution (Thermodynamic Control): To the crude mixture, add the secondary aliphatic amine (1.5 eq) for the C2 position. Elevate the temperature to 90°C or utilize microwave irradiation (120°C, 20 mins). Causality: The remaining chlorine at C2 is electronically deactivated by the newly installed electron-donating amine at C4, requiring forcing conditions to overcome the activation energy barrier.

-

Purification: Purify via reverse-phase preparative HPLC to yield the final 2,4-diaminopyrimidine.

Protocol 2: In Vitro Kinase Activity Assay (TR-FRET)

Causality & Rationale: Pyrimidine derivatives, particularly fused systems, often possess intrinsic fluorescence that interferes with standard colorimetric or direct fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission measurement. This delay allows short-lived background autofluorescence from the inhibitor to decay, ensuring the measured signal strictly reflects kinase-mediated phosphorylation.

Step-by-Step Methodology:

-

Assay Assembly: In a 384-well microplate, combine the purified recombinant kinase, ATP (at its predetermined

to ensure competitive inhibition sensitivity), a biotinylated peptide substrate, and the pyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM). -

Incubation: Incubate at 25°C for 60 minutes to allow phosphorylation.

-

Detection Reagent Addition: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

-

Validation (Z'-Factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. Self-Validation: A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, confirming that the calculated IC50 values are trustworthy.

Figure 2: Sequential workflow for the synthesis and screening of kinase inhibitors.

Target Pathways and Translational Impact

Pyrimidine-based inhibitors have been successfully deployed against a multitude of oncogenic and inflammatory pathways. For instance, aminopyrimidine amides have been optimized through structure-guided design to selectively inhibit Lck, effectively blocking T-cell activation and interleukin-2 (IL-2) production in vivo 9. Furthermore, fused pyrimidines like Lapatinib act as pan-class I PI3K inhibitors, disrupting the PI3K/AKT/mTOR survival cascade [[10]]().

In the context of inflammation, specific aminopyrimidines have been designed to target IκB kinase β (IKKβ), suppressing the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α 11. To combat acquired resistance, such as the EGFR T790M mutation in non-small cell lung cancer (NSCLC), 2-aminopyrimidines have been functionalized with diverse Michael addition acceptors to chemically tune their covalent binding profiles, balancing mutant potency with off-target toxicity 12.

Figure 3: Oncogenic and inflammatory signaling cascades targeted by pyrimidines.

References

-

[2] Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. nih.gov. 2

-

[5] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. acs.org. 5

-

[12] Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. nih.gov. 12

-

[6] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org. 6

-

[1] FDA-approved small molecule kinase inhibitors from 1999 to 2020 for the treatment of cancer. researchgate.net. 1

-

[8] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. nih.gov. 8

-

[10] FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. nih.gov. 10

-

[11] Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects. nih.gov. 11

-

[7] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. rsc.org. 7

-

[9] Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. acs.org. 9

-

[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov. 3

-

[4] New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. tandfonline.com. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 8. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine reaction protocol

Abstract & Scope

This application note details a robust, three-stage protocol for the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 773047-98-6), a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Ribociclib analogs).

Unlike generic preparations, this guide focuses on process reliability and impurity control . We utilize a Meldrum’s acid activation strategy for the beta-keto ester formation to prevent O-alkylation side products, followed by a guanidine cyclization and a POCl₃-mediated deoxychlorination. This protocol is designed to be self-validating, with specific checkpoints for intermediate purity.

Retrosynthetic Analysis

The synthesis is designed via a convergent route. The pyrimidine core is constructed by condensing a specific

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core from cyclopentanecarboxylic acid.

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

Rationale: Direct alkylation of acetoacetate often leads to mixtures. The Meldrum's acid route ensures high regioselectivity for the

Reagents:

-

Cyclopentanecarboxylic acid (1.0 equiv)

-

Meldrum's acid (1.0 equiv)

-

DMAP (1.1 equiv), DCC (1.1 equiv)

-

Dichloromethane (DCM), Ethanol (anhydrous)

Procedure:

-

Activation: Dissolve cyclopentanecarboxylic acid (11.4 g, 100 mmol) and DMAP (13.4 g, 110 mmol) in dry DCM (100 mL) at 0°C.

-

Coupling: Add Meldrum's acid (14.4 g, 100 mmol). Dropwise add a solution of DCC (22.7 g, 110 mmol) in DCM (50 mL) over 1 hour.

-

Reaction: Stir at room temperature (RT) for 12 hours. Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Ethanolysis: Concentrate the filtrate. Redissolve the residue in anhydrous Ethanol (100 mL) and reflux for 4 hours.

-

Workup: Concentrate ethanol. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[8] Dry (MgSO₄) and concentrate.[5]

-

Yield: Expect ~15-16 g (80-85%) of a pale yellow oil.

-

Checkpoint: ¹H NMR should show a characteristic singlet at ~3.5 ppm (keto form -CH₂-) and a multiplet at ~2.9 ppm (cyclopentyl methine).

-

Stage 2: Cyclization to 2-Amino-6-cyclopentylpyrimidin-4-ol

Rationale: Guanidine carbonate is used over the hydrochloride salt to simplify base requirements. Sodium ethoxide is generated in situ to drive the condensation.

Reagents:

-

Ethyl 3-cyclopentyl-3-oxopropanoate (from Stage 1) (18.4 g, 100 mmol)

-

Guanidine Carbonate (10.8 g, 60 mmol; 1.2 equiv of guanidine base)

-

Sodium metal (2.3 g, 100 mmol) or 21% NaOEt solution

-

Ethanol (anhydrous, 200 mL)

Procedure:

-

Base Preparation: Dissolve Sodium metal in anhydrous Ethanol to form NaOEt.

-

Condensation: Add Guanidine Carbonate to the NaOEt solution. Stir for 15 min.

-

Addition: Dropwise add Ethyl 3-cyclopentyl-3-oxopropanoate over 30 mins.

-

Reflux: Heat to reflux (78°C) for 6–8 hours.

-

Monitoring: TLC (10% MeOH in DCM) should show consumption of the ester.

-

-

Quench: Cool to RT. Remove solvent under reduced pressure.

-

Precipitation: Dissolve residue in minimal water (100 mL).[9] Acidify carefully with Acetic Acid to pH ~5-6. The product will precipitate as a white/off-white solid.

-

Purification: Filter, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.

-

Yield: Expect ~14 g (75-80%).

-

Note: The product exists in tautomeric equilibrium (pyrimidin-4-ol vs pyrimidin-4(3H)-one).

-

Stage 3: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine

Rationale: POCl₃ acts as both solvent and reagent.[10] N,N-Dimethylaniline (DMA) is added as a catalyst and acid scavenger to prevent degradation of the amine functionality.

Reagents:

-

2-Amino-6-cyclopentylpyrimidin-4-ol (10.0 g, 55.8 mmol)

-

Phosphorus Oxychloride (POCl₃) (50 mL, excess)

-

N,N-Dimethylaniline (DMA) (3.5 mL, 0.5 equiv)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the pyrimidinol in POCl₃.

-

Catalysis: Add N,N-Dimethylaniline.

-

Reaction: Heat to reflux (105°C) for 3 hours. The suspension will clear as the chlorinated product forms.

-

Safety: Evolution of HCl gas; use a scrubber.

-

-

Quench (Critical): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Do not add water to the reaction mixture.

-

Neutralization: Adjust pH to ~8 using concentrated NH₄OH (25%) or solid NaHCO₃. Keep temperature <20°C during neutralization to avoid hydrolysis of the chloro group.

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄.[8]

-

Purification: Concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-30% EtOAc in Hexanes).

-

Yield: Expect ~8.8 g (80%).

Process Workflow & Logic

Figure 2: Operational workflow emphasizing critical process steps and safety checkpoints.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |

| Melting Point | 102 - 105°C | Capillary Method |

| MS (ESI+) | [M+H]⁺ = 198.1 / 200.1 (Cl pattern) | LC-MS |

| ¹H NMR (CDCl₃) | δ 6.55 (s, 1H, Ar-H), 5.10 (bs, 2H, NH₂), 2.95 (m, 1H), 1.6-2.0 (m, 8H) | 400 MHz NMR |

Troubleshooting Guide:

-

Low Yield in Stage 2: Ensure Ethanol is strictly anhydrous. Water quenches the ethoxide base, stopping the condensation.

-

Impurity in Stage 3: If a "dimer" impurity is observed, it is likely due to the reaction of the product amine with the chloropyrimidine. Solution: Use a higher excess of POCl₃ and ensure rapid quenching.

Safety & Handling

-

POCl₃ (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts violently with water.[11] All operations must be performed in a functioning fume hood.

-

Quenching: The hydrolysis of excess POCl₃ releases massive amounts of HCl gas and heat. Always add the reaction mixture to the ice, never add water to the reaction mixture.

-

Guanidine Carbonate: Irritant. Avoid inhalation of dust.

References

-

Preparation of Pyrimidines via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry. Link

-

Chlorination Protocol: Luo, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. Link

-

CDK Inhibitor Synthesis (Ribociclib intermediates): Wos, J. A., et al. (2010). Pyrrolopyrimidine compounds and their use as CDK inhibitors. Patent WO2010020675A1. Link

-

Guanidine Condensation: Bradshaw, T. D., et al. (2001). Synthesis and in vitro antitumor activity of 2-aminobenzothiazoles. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. arkat-usa.org [arkat-usa.org]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-6-cyclopentylpyrimidin-2-amine as an intermediate in drug synthesis

Application Note: 4-Chloro-6-cyclopentylpyrimidin-2-amine as a Core Intermediate in the Synthesis of 2,4-Diaminopyrimidine Therapeutics

Executive Summary